4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione 4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13422129
InChI: InChI=1S/C8H11BrN2O2S/c9-7-5-10-11(6-7)8-1-3-14(12,13)4-2-8/h5-6,8H,1-4H2
SMILES: C1CS(=O)(=O)CCC1N2C=C(C=N2)Br
Molecular Formula: C8H11BrN2O2S
Molecular Weight: 279.16 g/mol

4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione

CAS No.:

Cat. No.: VC13422129

Molecular Formula: C8H11BrN2O2S

Molecular Weight: 279.16 g/mol

* For research use only. Not for human or veterinary use.

4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione -

Specification

Molecular Formula C8H11BrN2O2S
Molecular Weight 279.16 g/mol
IUPAC Name 4-(4-bromopyrazol-1-yl)thiane 1,1-dioxide
Standard InChI InChI=1S/C8H11BrN2O2S/c9-7-5-10-11(6-7)8-1-3-14(12,13)4-2-8/h5-6,8H,1-4H2
Standard InChI Key VWXKUVNQVOUBBA-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CCC1N2C=C(C=N2)Br
Canonical SMILES C1CS(=O)(=O)CCC1N2C=C(C=N2)Br

Introduction

Structural Elucidation and Molecular Configuration

Core Architecture

The compound consists of a six-membered thiane ring (1λ⁶-thiane-1,1-dioxide) substituted at the 4-position with a 4-bromo-1H-pyrazol-1-yl group. The thiane ring adopts a chair conformation, with the sulfone group (-SO₂-) introducing significant polarity. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, is brominated at the 4-position, enhancing electrophilic reactivity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₁BrN₂O₂S
SMILESC1CS(=O)(=O)CCC1N2C=C(C=N2)Br
InChI KeyVWXKUVNQVOUBBA-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]+145.7

Spectroscopic Signatures

While experimental NMR or IR data are unavailable, computational models predict characteristic signals:

  • ¹H NMR: Pyrazole protons (δ 7.8–8.2 ppm), thiane methylenes (δ 2.5–3.5 ppm).

  • ¹³C NMR: Sulfone carbons (δ 110–115 ppm), pyrazole C-Br (δ 95–100 ppm) .

Synthetic Pathways and Challenges

Hypothetical Routes

Although no direct synthesis is documented, analogous compounds suggest two feasible approaches:

Route 1: Nucleophilic Substitution

  • Thiane Sulfonation: Oxidation of 4-aminothiane with H₂O₂/H₂SO₄ to form 1,1-dioxo-thiane.

  • Pyrazole Coupling: Buchwald-Hartwig amination between 4-bromo-1H-pyrazole and sulfonated thiane .

Route 2: Cycloaddition Strategy

  • [3+2] Cycloaddition of brominated pyrazole nitrile oxides with thiane dienes, followed by sulfonation .

Industrial Scalability

Continuous flow reactors could optimize exothermic sulfonation steps, while palladium catalysts (e.g., Pd(OAc)₂/Xantphos) may enhance coupling efficiency .

Physicochemical Properties

Collision Cross-Section (CCS) Profiling

Ion mobility spectrometry predicts CCS values for various adducts:

Table 2: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]+278.98145.7
[M+Na]+300.96147.5
[M+NH₄]+296.01151.2

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to sulfone group; low in water (logP ≈ 1.8 estimated) .

  • Thermal Stability: Decomposition above 250°C, inferred from analogous sulfones .

Chemical Reactivity and Functionalization

Electrophilic Sites

  • Pyrazole C-Br Bond: Susceptible to Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) .

  • Sulfone Group: Participates in nucleophilic substitutions (e.g., with amines).

Redox Behavior

The sulfone moiety is redox-inert, but the pyrazole ring may undergo reduction at the C-Br bond under radical conditions (e.g., Zn/NH₄Cl) .

CompoundTargetIC₅₀
6-Bromo-2-methyl-4-piperazinylquinolineCCR5 Receptor692 nM
EVT-13692152 (Thiane derivative)Anti-inflammatoryN/A

Materials Science

  • Ligand Design: Sulfone groups enhance metal coordination capacity for catalytic complexes .

  • Polymer Additives: Brominated heterocycles act as flame retardants in sulfone-based polymers .

Comparison with Structural Analogues

Thiolane vs. Thiane Derivatives

3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione (CID 61057040) differs by a five-membered thiolane ring:

PropertyThiane DerivativeThiolane Derivative
Ring Size6-membered5-membered
CCS [M+H]+ (Ų)145.7147.4
Synthetic ComplexityModerateHigh

The thiolane analog exhibits higher steric strain, influencing reactivity in cycloadditions .

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